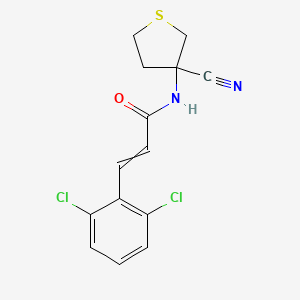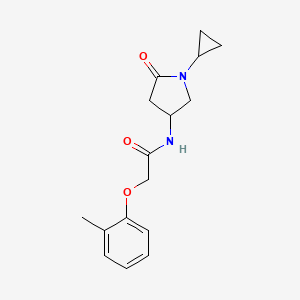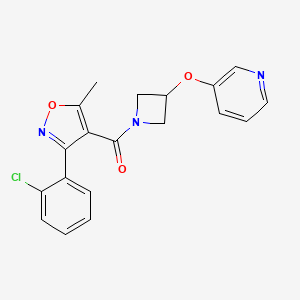
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Agents
Compounds related to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone have shown significant potential in anticancer and antimicrobial applications. A study by Katariya, Vennapu, and Shah (2021) on novel heterocyclic compounds, including those with oxazole, pyrazoline, and pyridine entities, revealed promising anticancer activity against a cancer cell line panel at the National Cancer Institute, USA. Additionally, these compounds demonstrated effective in vitro antibacterial and antifungal activities, indicating their broad-spectrum potential in combating pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Development of Solution Formulations
In the pharmaceutical industry, developing solution formulations for poorly water-soluble compounds is crucial. Burton et al. (2012) conducted in vitro and in vivo studies to develop a formulation for Compound A, a nonionizable and poorly water-soluble compound. They found that solubilized, precipitation-resistant formulations achieved higher plasma concentrations in rats, dogs, and humans. This research is vital for the successful toxicological and early clinical evaluation of such compounds (Burton et al., 2012).
Molecular Docking and Spectroscopic Analysis
The molecular structure and interactions of compounds similar to the one have been analyzed through various techniques, including molecular docking and spectroscopic analysis. Sivakumar et al. (2021) conducted a detailed study involving DFT analysis, molecular electrostatic potential mapping, and molecular docking simulations to understand the molecular interactions and antimicrobial activities of a related compound (Sivakumar et al., 2021).
Antitubercular and Anticancer Activity
Research on pyrazole derivatives, such as those similar to the compound of interest, has demonstrated potential antitubercular and anticancer activities. Neha, Nitin, and Pathak (2013) synthesized pyrazole derivatives that were evaluated against Mycobacterium tuberculosis and human breast cancer cells, showing promising results in both fields (Neha, Nitin, & Pathak, 2013).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-17(18(22-26-12)15-6-2-3-7-16(15)20)19(24)23-10-14(11-23)25-13-5-4-8-21-9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZSQCRVZRAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690528.png)
![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2690532.png)
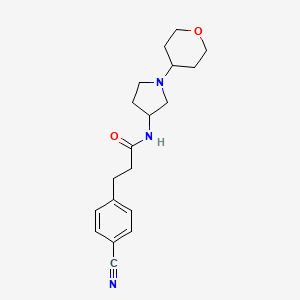

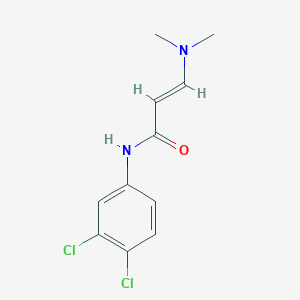
![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)


